Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylate possesses the Chemical Abstracts Service registry number 1363380-75-9 and is catalogued under the Molecular Formula Data File Chemical Database identifier MFCD21642061. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(tert-butyl) 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate, reflecting the presence of two distinct ester functionalities within the molecular structure. Alternative nomenclature systems recognize this compound as 3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate, emphasizing the oxygen-ester linkages at the specified positions.
The International Chemical Identifier code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3, with the corresponding International Chemical Identifier key designated as ZKYRFBYZYPHCPA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation represents the structure as COC(=O)C1C2CC1CN(C(=O)OC(C)(C)C)C2, providing a linear representation of the three-dimensional bicyclic architecture.
Physical characterization reveals that this compound exists as an oil at room temperature, with storage requirements specifying refrigeration conditions to maintain stability. The purity specifications for commercial preparations typically achieve ninety-seven percent, indicating the compound's accessibility through established synthetic protocols.
Historical Context of Azabicyclic Systems
The development of azabicyclic systems traces its origins to early investigations into nitrogen-containing heterocycles during the mid-twentieth century, when researchers began recognizing the unique conformational properties and biological activities associated with bridged ring systems. Patent literature from the 1990s documents extensive research into azabicycloheptane derivatives, particularly those containing nitrogen substitutions, as central nervous system active agents. These early investigations established the foundational understanding that azabicyclic compounds could serve as privileged scaffolds for pharmaceutical development.
The specific 3-azabicyclo[3.1.1]heptane framework gained prominence through systematic structure-activity relationship studies that demonstrated its potential as a three-dimensional analog of more common heterocyclic systems. Historical patent filings reveal that researchers at major pharmaceutical companies were actively developing various nitrogen-substituted azabicycloheptane derivatives throughout the 1990s, with particular emphasis on compounds exhibiting central nervous system activity. This period established the synthetic precedents that would later enable the development of more sophisticated derivatives like the methyl tert-butoxycarbonyl compound under examination.
The evolution from simple azabicyclic frameworks to more elaborate protected derivatives reflects the maturation of synthetic organic chemistry methodologies. Early synthetic approaches relied primarily on traditional cyclization reactions, but advances in protecting group chemistry and stereoselective synthesis enabled the preparation of increasingly complex structures with multiple functional groups. The incorporation of tert-butoxycarbonyl protection specifically emerged as researchers recognized the need for orthogonal protection strategies that could withstand various reaction conditions while remaining easily removable under mild acidic conditions.
Significance in Organic and Medicinal Chemistry
The significance of methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylate in contemporary organic chemistry stems from its role as a versatile synthetic intermediate that enables access to diverse molecular architectures. Recent advances in photochemical synthesis have demonstrated that bicyclo[3.1.1]heptane derivatives can be efficiently constructed through novel cycloaddition reactions, particularly those involving bicyclobutanes and cyclopropyl amines under mild irradiation conditions. These methodologies have achieved yields of seventy-two percent for similar bicyclic systems, establishing practical routes to previously challenging structural motifs.
The compound's dual ester functionality provides exceptional synthetic flexibility, enabling selective manipulation of either the nitrogen-protected carbamate or the methyl ester depending on reaction conditions. This orthogonal reactivity pattern makes the compound particularly valuable for convergent synthetic strategies where different portions of complex molecules can be assembled independently before final coupling. Research has demonstrated that related azabicyclic systems can serve as effective bioisosteres for aromatic rings, particularly in pharmaceutical applications where reducing molecular planarity improves three-dimensional property space.
Contemporary medicinal chemistry applications have highlighted the importance of saturated heterocyclic scaffolds as alternatives to traditional aromatic systems. Studies comparing 3-oxabicyclo[3.1.1]heptanes to meta-substituted benzene rings reveal identical geometric properties while providing improved water solubility profiles. Similar principles apply to nitrogen-containing analogs, where the azabicyclic framework can maintain essential pharmacophore geometry while introducing beneficial physicochemical modifications. The tert-butoxycarbonyl protection in the subject compound enables synthetic manipulations that would otherwise be incompatible with free amine functionality, expanding the range of possible chemical transformations.
Crystallographic analysis of related bicyclo[3.1.1]heptane systems confirms that these scaffolds effectively mimic aromatic substitution patterns while occupying similar three-dimensional space. This geometric compatibility, combined with the enhanced synthetic accessibility achieved through modern methodologies, positions compounds like methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylate as increasingly important building blocks for pharmaceutical discovery efforts.
Relationship to Other 3-Azabicyclo[3.1.1]heptane Derivatives
Methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylate exists within a broader family of structurally related compounds that share the core 3-azabicyclo[3.1.1]heptane framework but differ in their substitution patterns and protective group strategies. The parent 3-azabicyclo[3.1.1]heptane system, with molecular formula C₆H₁₁N and molecular weight 97.16 grams per mole, represents the fundamental structural unit from which more complex derivatives are constructed. This unsubstituted framework provides the essential bicyclic architecture while lacking the functional group diversity necessary for most synthetic applications.
Related hydrochloride salts, such as methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride with Chemical Abstracts Service number 1389264-36-1, demonstrate alternative approaches to enhancing compound stability and handling properties. These salt forms typically exhibit improved crystallinity and storage stability compared to free base forms, though they require different synthetic protocols for further derivatization. The molecular formula C₈H₁₄ClNO₂ for the hydrochloride salt reflects the addition of hydrochloric acid to the basic nitrogen center.
Carboxamide derivatives represent another significant structural class within this family. The compound 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxamide, with Chemical Abstracts Service number 926659-01-0 and molecular formula C₁₂H₂₀N₂O₃, exemplifies how the carboxylate functionality can be modified to introduce additional hydrogen bonding capabilities. This carboxamide variant maintains the tert-butoxycarbonyl protection while replacing the methyl ester with a primary amide group, potentially altering both synthetic utility and biological activity profiles.
Advanced synthetic methodologies have enabled the preparation of more elaborate derivatives featuring multiple substitution patterns. Research has described 6-azabicyclo[3.1.1]heptane systems where the nitrogen occupies a different position within the bicyclic framework, creating distinct three-dimensional geometries and electronic properties. These positional isomers can serve as analogs of different heterocyclic systems, with 6-azabicyclo[3.1.1]heptanes functioning as nonclassical piperidine mimetics rather than traditional azabicyclic scaffolds.
Ketone-containing derivatives, such as 6-tert-butoxycarbonyl-3-oxo-6-azabicyclo[3.1.1]heptane with Chemical Abstracts Service number 1246281-86-6, introduce carbonyl functionality that enables additional synthetic transformations. These ketone analogs serve as precursors for reductive amination reactions, aldol condensations, and other carbonyl-based chemistry while maintaining the protected amine functionality essential for selective synthetic manipulations.
The development of multigram synthetic protocols for 3-azabicyclo[3.1.1]heptane derivatives has emphasized the importance of common synthetic intermediates that can be efficiently converted to multiple target structures. Strategic synthetic planning often involves the preparation of versatile intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can subsequently be transformed into various monoprotected bicyclic diamines and other functionalized derivatives. These synthetic strategies highlight the central role that compounds like methyl 3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylate play in enabling access to diverse molecular architectures through common intermediates.
Properties
IUPAC Name |
3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRFBYZYPHCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Strecker Reaction
- Starting material: Methyl 3-oxocyclobutane-1-carboxylate is commercially available in kilogram quantities.
- Strecker reaction: The ketone undergoes a diastereoselective Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) at low temperatures (-10 °C), producing a mixture of stereoisomers with a predominance of the thermodynamically stable trans isomer (dr ~2:1 initially, improved to 92:8 after purification).
- Isolation: The major diastereomer is isolated by chromatographic purification followed by trituration with isopropanol, yielding the aminonitrile intermediate in about 64% yield on a multigram scale (up to 366 g).
Nitrile Hydrolysis and Cyclization to Bicyclic Imide
- Partial hydrolysis: The nitrile group is partially hydrolyzed to the corresponding amide using a mixture of sulfuric acid and trifluoroacetic acid (TFA), preserving the methyl ester functionality.
- Cyclization: Treatment of the amide intermediate with potassium tert-butoxide (t-BuOK) promotes intramolecular cyclization, forming the bicyclic imide core characteristic of the 3-azabicyclo[3.1.1]heptane system.
- Isolation: The bicyclic imide is isolated as its hydrochloride salt in 84% yield.
Catalytic Hydrogenolysis and Boc Protection
- Hydrogenolysis: Catalytic hydrogenation (Pd/C, H2 atmosphere, 45 °C) removes the benzyl protecting group, yielding the free amine hydrochloride salt in 91% yield.
- Boc protection: The free amine is then protected with di-tert-butyl dicarbonate (Boc2O) to afford the Boc-protected 3-azabicyclo[3.1.1]heptane derivative.
- Final product: Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is thus obtained after these steps with high purity and stereochemical integrity.
Alternative Routes and Variations
- Some synthetic routes start from cyclobutanone derivatives and employ double Mannich reactions or photochemical cycloadditions to form the bicyclic core.
- Enantiomerically pure intermediates can be accessed through chiral amine auxiliaries and selective hydrogenation steps, allowing for stereochemical control at the 3-position.
- Alkylation and further functionalization steps can be introduced to modify substituents on the bicyclic scaffold, depending on target compound requirements.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Strecker reaction | Benzylamine, TMSCN, MeOH, -10 °C | Aminonitrile diastereomer | 64 | Diastereomeric ratio improved to 92:8 |
| Partial nitrile hydrolysis | H2SO4, TFA, room temperature | Amide intermediate | ~98 | Ester group remains intact |
| Cyclization | t-BuOK, THF, 0 °C to RT | Bicyclic imide hydrochloride salt | 84 | Intramolecular cyclization |
| Catalytic hydrogenolysis | Pd/C, H2, MeOH, 45 °C | Free amine hydrochloride salt | 91 | Benzyl group removal |
| Boc protection | Boc2O, base (e.g., triethylamine), RT | This compound | 90+ | Final protected product |
Research Findings and Practical Considerations
- The stereoselectivity of the Strecker reaction is critical for obtaining the desired trans isomer, which favors the correct bicyclic ring closure.
- The use of strong bases like t-BuOK for cyclization is effective but requires temperature control to avoid side reactions.
- Catalytic hydrogenolysis conditions must be optimized to prevent over-reduction or decomposition of sensitive bicyclic structures.
- The Boc protecting group provides stability and ease of handling for further synthetic transformations or biological evaluation.
- The overall synthetic sequence is scalable to multigram quantities with reproducible yields and stereochemical outcomes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, revealing a reactive amine group that can form covalent bonds with target molecules .
Comparison with Similar Compounds
Key Compounds for Comparison
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Structure: Features a benzyl group at position 3 and a ketone at position 6. Characterized via X-ray crystallography and NMR . Differentiation: The ketone group offers distinct reactivity for further functionalization compared to the methyl ester in the target compound.
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-... (Antimicrobial Derivative)
- Structure : Contains a quaternary ammonium group and dimethyl substituents.
- Biological Activity : Exhibits moderate antimicrobial activity (MIC: 128 µg/mL against S. aureus; 512 µg/mL against E. coli). The bulky terpene fragments increase lipophilicity but reduce antibacterial efficacy .
- Differentiation : The quaternary ammonium group contrasts with the Boc-protected amine in the target compound, impacting solubility and target interactions.
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide (CAS: 1392803-91-6) Structure: Replaces the methyl ester with a carboxamide group. Properties: Molecular weight 240.3 g/mol; purity ≥95%.
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate Hydrochloride (CAS: 1389264-36-1)
- Structure : Deprotected amine (HCl salt) with a methyl ester.
- Properties : Molecular weight 191.66 g/mol . The hydrochloride salt improves aqueous solubility, advantageous for in vitro assays .
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Data Table: Comparative Analysis
Biological Activity
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 241.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility in biological systems .
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylate |
| CAS Number | 1363380-75-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 241.28 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The nitrogen atom within the bicyclic structure allows for hydrogen bonding, which can enhance binding affinity to target proteins .
Key Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, possibly through competitive inhibition mechanisms.
- Protein-Ligand Binding : Its structural conformation may facilitate interactions with specific protein sites, influencing biological responses.
Case Studies
- Synthesis and Biological Evaluation : A study explored the synthesis of this compound and its derivatives, evaluating their inhibitory effects on enzymes such as lipases and proteases. The findings indicated that modifications to the Boc group significantly impacted enzyme affinity and selectivity .
- Drug Development Applications : Research highlighted the compound's role as a bioisostere in drug design, particularly for developing pharmaceuticals aimed at metabolic disorders. Its structural properties allow it to mimic natural substrates effectively, enhancing drug efficacy while potentially reducing side effects .
Research Applications
This compound serves as a versatile building block in various research applications:
Medicinal Chemistry
The compound is utilized in synthesizing new drug candidates with improved pharmacokinetic properties, including enhanced metabolic stability and lipophilicity.
Biochemical Studies
Its unique structure makes it an excellent tool for studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways relevant to human health.
Q & A
Q. What are the common synthetic strategies for preparing Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate?
The synthesis typically involves a multi-step sequence starting with bicyclic amine precursors. For example:
- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) under standard conditions (e.g., Boc anhydride in the presence of a base like DMAP).
- Step 2 : Functionalization at the 6-position via esterification or coupling reactions (e.g., microwave-assisted coupling with methyl esters or carboxylic acid derivatives) .
- Step 3 : Purification using column chromatography or recrystallization, followed by characterization via H/C NMR and LC-MS.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Key for confirming bicyclic structure and stereochemistry. For example, distinct splitting patterns in H NMR (e.g., doublets at δ 1.37 ppm for Boc methyl groups and multiplet signals for bicyclic protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 256.18 for CHNO) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, especially for chiral centers in the bicyclic framework .
Q. What is the role of this compound in medicinal chemistry research?
It serves as a rigid scaffold for designing ligands targeting nicotinic acetylcholine receptors (nAChRs) or enzyme inhibitors. For example:
- Ligand Optimization : The bicyclic core mimics morpholine or piperidine motifs, enabling selective binding to α4β2 nAChR subtypes with subnanomolar affinity .
- Prodrug Development : The Boc group enhances solubility and stability during in vitro assays, while the ester moiety allows controlled hydrolysis .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (≥85%) for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc) with XPhos) are effective for arylations. For sterically hindered substrates, Ni-catalyzed systems may reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMAc) enhance reaction efficiency, but may require post-reaction purification to remove residual metals .
Q. How to resolve contradictions in reported stereochemical outcomes during synthesis?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm %ee (>99% for pharmaceutical-grade intermediates) .
- Dynamic NMR : Detect diastereomeric splitting in H NMR under variable temperatures (e.g., –40°C to 25°C) to identify conformational isomers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for epimerization and guide reaction condition adjustments .
Q. What strategies mitigate instability issues during storage or reactions?
- Storage Conditions : Store at 2–8°C in inert atmospheres (argon) to prevent Boc group hydrolysis. Lyophilization improves long-term stability for hygroscopic batches .
- Inert Reaction Environments : Use Schlenk lines for air-sensitive steps (e.g., deprotections with TFA) to avoid oxidation byproducts .
- Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify vulnerable functional groups (e.g., ester hydrolysis) .
Q. How to address discrepancies in reported purity or physical state (solid vs. liquid)?
- Batch Analysis : Use orthogonal methods (e.g., HPLC purity vs. H NMR integration) to confirm purity. Discrepancies may arise from residual solvents (e.g., DCM) in “liquid” batches .
- Polymorph Screening : XRPD identifies crystalline vs. amorphous forms, which affect melting points and solubility profiles .
Q. How can computational methods enhance the design of derivatives?
- Molecular Docking : Predict binding modes to targets like nAChR α7 (e.g., Glide SP scoring in Schrödinger Suite) to prioritize substituents at the 3- and 6-positions .
- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5) and CYP450 inhibition risks early in lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
